molecular formula C12H12N4O7 B156799 Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate CAS No. 1749-93-5

Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate

Cat. No. B156799
CAS RN: 1749-93-5
M. Wt: 324.25 g/mol
InChI Key: XANUSFXLDREZGY-ACAGNQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate, also known as NFA, is a synthetic compound that has gained significant attention in the field of scientific research. NFA is a derivative of the hydantoin compound and has shown promising results in various applications.

Mechanism Of Action

The mechanism of action of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is not fully understood. However, studies have suggested that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has been shown to have several biochemical and physiological effects. Studies have shown that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has also been shown to have hepatoprotective effects by reducing liver damage caused by toxic substances.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate in lab experiments is its potent anti-cancer and anti-inflammatory activity. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one of the limitations of using Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate to cells or animals in in vitro and in vivo studies.

Future Directions

There are several future directions for the study of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate. One of the most promising directions is the development of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate-based drugs for the treatment of cancer and inflammatory disorders. Studies have shown that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exhibits potent anti-cancer and anti-inflammatory activity, making it a potential candidate for drug development. Another future direction is the study of the pharmacokinetics and pharmacodynamics of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate. Understanding the absorption, distribution, metabolism, and excretion of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate in the body can help in the development of effective Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate-based drugs.

Synthesis Methods

Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is synthesized through the reaction between 5-nitrofurfural and ethyl hydantoin-3-acetate in the presence of a catalyst such as piperidine or pyridine. The reaction takes place under reflux in ethanol, and the resulting product is purified through recrystallization. The chemical structure of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is shown below:

Scientific Research Applications

Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate is in the field of cancer research. Studies have shown that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. This makes Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

properties

CAS RN

1749-93-5

Product Name

Ethyl 1-(5-nitrofurfurylideneamino)-3-hydantoinacetate

Molecular Formula

C12H12N4O7

Molecular Weight

324.25 g/mol

IUPAC Name

ethyl 2-[3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate

InChI

InChI=1S/C12H12N4O7/c1-2-22-11(18)7-14-9(17)6-15(12(14)19)13-5-8-3-4-10(23-8)16(20)21/h3-5H,2,6-7H2,1H3/b13-5-

InChI Key

XANUSFXLDREZGY-ACAGNQJTSA-N

Isomeric SMILES

CCOC(=O)CN1C(=O)CN(C1=O)/N=C\C2=CC=C(O2)[N+](=O)[O-]

SMILES

CCOC(=O)CN1C(=O)CN(C1=O)N=CC2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)CN1C(=O)CN(C1=O)N=CC2=CC=C(O2)[N+](=O)[O-]

synonyms

3-[(5-Nitrofurfurylidene)amino]-2,5-dioxo-1-imidazolidineacetic acid ethyl ester

Origin of Product

United States

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